
Phenol, 4-(phenyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(phenyltelluro)- is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further bonded to the para position of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(phenyltelluro)- typically involves the reaction of phenol with a phenyltellurium reagent. One common method is the reaction of phenol with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods: While specific industrial production methods for Phenol, 4-(phenyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the toxicity of tellurium compounds.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-free phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of phenol derivatives without tellurium.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
Phenol, 4-(phenyltelluro)- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of tellurium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs with unique mechanisms of action.
Mechanism of Action
The mechanism of action of Phenol, 4-(phenyltelluro)- involves its interaction with various molecular targets. The tellurium atom can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways involved in oxidative stress and inflammation. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Phenol: The parent compound, which lacks the tellurium atom.
Thiophenol: Contains a sulfur atom instead of tellurium.
Selenophenol: Contains a selenium atom instead of tellurium.
Comparison: Phenol, 4-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Compared to phenol, thiophenol, and selenophenol, the tellurium-containing compound exhibits different reactivity patterns, particularly in redox reactions. This makes it a valuable compound for specific applications where the unique properties of tellurium are advantageous.
Properties
CAS No. |
144382-05-8 |
|---|---|
Molecular Formula |
C12H10OTe |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
4-phenyltellanylphenol |
InChI |
InChI=1S/C12H10OTe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |
InChI Key |
YIEMDZCYMGKLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
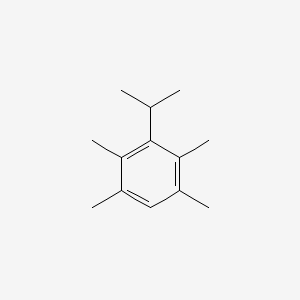
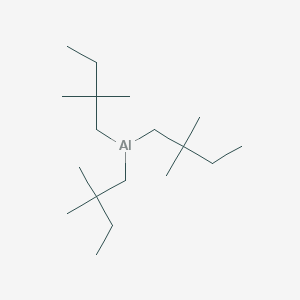
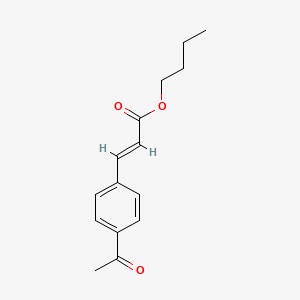
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
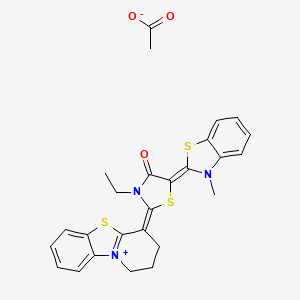
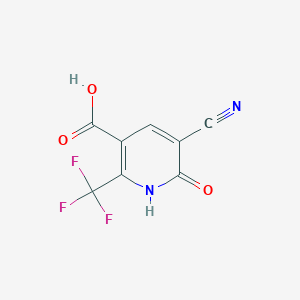
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
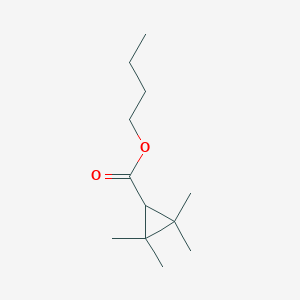
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
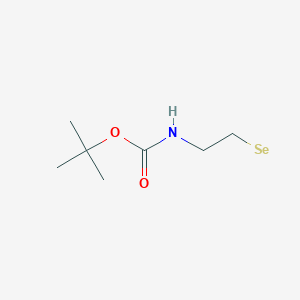
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)
